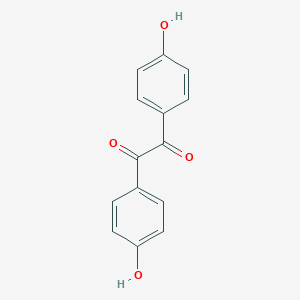

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Descripción general

Descripción

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4’-dihydroxybenzil, is an organic compound with the molecular formula C14H10O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanedione backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various organic dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A common synthetic route for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. The reaction mixture is heated, resulting in the formation of a white precipitate, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the ethanedione moiety to ethane.

Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base

Major Products

Oxidation: Quinones.

Reduction: Ethane derivatives.

Substitution: Ethers or esters

Aplicaciones Científicas De Investigación

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of organic dyes and other complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations

Mecanismo De Acción

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethanedione moiety can participate in redox reactions, contributing to its antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione

- 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione

- 4,4’-Oxalyldibenzoic acid

Uniqueness

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unique due to its dual hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .

Actividad Biológica

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, commonly referred to as p-hydroxybenzil , is an organic compound with significant biological activity. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential antioxidant properties and its role in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₄H₁₀O₄

- Molecular Weight : 250.23 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 80°C

The biological activity of this compound is primarily attributed to its antioxidant properties. The compound can donate hydrogen atoms from its hydroxy groups, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through the formation of stable phenoxyl radicals.

Antioxidant Activity

The antioxidant properties of this compound are significant in preventing cellular damage caused by oxidative stress. Studies have shown that it effectively scavenges free radicals, which is crucial in various biological systems .

Interaction with Estrogen Receptors

Research indicates that this compound may interact with estrogen receptors, suggesting potential applications in hormone-related therapies. Its structural similarity to bioactive molecules allows it to modulate estrogenic activity, which is particularly relevant for conditions such as breast cancer .

Biological Applications

- Cancer Research : The compound has been investigated for its ability to inhibit certain cancer cell lines. Studies suggest that it induces apoptosis and causes cell cycle arrest in various cancer types .

- Antioxidant Therapeutics : Due to its potent antioxidant capabilities, it is being explored for use in therapies aimed at diseases related to oxidative stress, including neurodegenerative disorders.

- Synthetic Biology : It has been utilized in synthetic biology for precise multigene control systems in organisms like Saccharomyces cerevisiae, showcasing its versatility beyond traditional medicinal applications .

Study 1: Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results indicated a significant decrease in cellular damage compared to control groups.

Study 2: Cancer Cell Line Inhibition

In vitro studies showed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7) by inducing apoptosis. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death .

Study 3: Estrogen Receptor Modulation

Research exploring the compound's interaction with estrogen receptors found that it could act as a selective estrogen receptor modulator (SERM). This property suggests potential therapeutic applications for hormone-dependent cancers .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXOBBPXQZKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332486 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33288-79-8 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.